Chlorhydrate de 4-(benzyloxy)benzène-1,2-diamine

Vue d'ensemble

Description

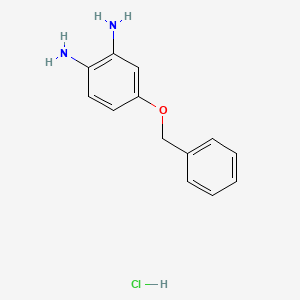

4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(Benzyloxy)benzene-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)benzene-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacologie

En pharmacologie, le chlorhydrate de 4-(benzyloxy)benzène-1,2-diamine est exploré pour son potentiel en tant que précurseur dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure se prête à des modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques, en particulier dans le domaine des dérivés de benzimidazole . Ces dérivés sont connus pour leurs diverses activités biologiques et sont étudiés pour leurs applications comme inhibiteurs d’enzymes telles que le récepteur du facteur de croissance dérivé des plaquettes (PDGFR) et la cyclooxygénase (COX), qui sont importantes dans les voies de la maladie .

Science de l’environnement

En science de l’environnement, les dérivés de ce composé sont étudiés pour leur capacité à interagir avec les toxines et les polluants environnementaux. La fonctionnalité diamine du This compound en fait un candidat approprié pour la chélation des ions métalliques, ce qui pourrait être bénéfique dans les processus de remédiation.

Applications industrielles

Industriellement, le This compound sert d’intermédiaire chimique dans la synthèse de colorants, de pigments et d’autres produits chimiques de spécialité. Son groupe protecteur benzyle permet des réactions sélectives aux sites amine, ce qui est crucial dans la synthèse organique complexe .

Recherche médicale

En recherche médicale, le composé est étudié pour son rôle dans la synthèse de composés à activité biologique. Il s’est montré prometteur dans le développement d’effets thérapeutiques potentiels et est un intermédiaire clé dans la synthèse de diverses molécules bioactives.

Biochimie

Biochimiquement, le This compound est utilisé dans l’étude des interactions enzyme-substrat en raison de sa similitude structurale avec certains résidus d’acides aminés. Cela le rend précieux pour sonder les sites actifs des enzymes et comprendre leur mécanisme d’action .

Chimie organique

En chimie organique, ce composé est utilisé dans la synthèse de composés hétérocycliques tels que les benzimidazoles, qui sont des structures de base dans de nombreux produits pharmaceutiques. Il agit comme un bloc de construction polyvalent pour la construction de molécules organiques complexes par diverses voies synthétiques, notamment des réactions de cyclisation et des processus de couplage croisé .

Propriétés

IUPAC Name |

4-phenylmethoxybenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHQWKGITBRPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)

![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)

![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)